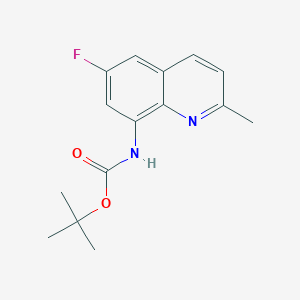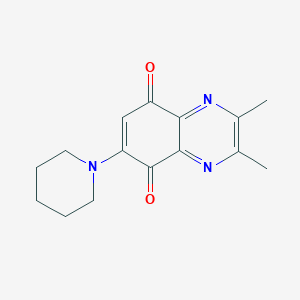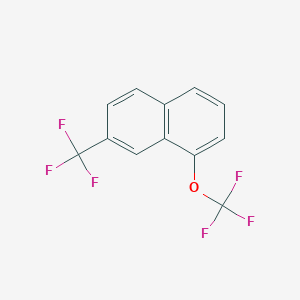![molecular formula C17H30OSi B11847614 1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol CAS No. 89267-79-8](/img/structure/B11847614.png)
1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol is a complex organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a bicyclohexane structure with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced using a trimethylsilylacetylene precursor. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetylene, followed by the addition of a trimethylsilyl group.
Coupling with Bicyclohexane: The ethynyltrimethylsilane is then coupled with a bicyclohexane derivative. This step may involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which requires a palladium catalyst (e.g., Pd(PPh3)4) and a copper co-catalyst (e.g., CuI) under an inert atmosphere.
Hydroxylation: The final step involves the introduction of the hydroxyl group to the bicyclohexane ring. This can be achieved through various methods, including hydroboration-oxidation or direct hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of 1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives. For example, the ethynyl group can be hydrogenated to form an ethyl group using hydrogen gas (H2) and a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include tetrabutylammonium fluoride (TBAF) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Tetrabutylammonium fluoride (TBAF), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Ethyl derivatives
Substitution: Various functionalized derivatives
科学研究应用
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving hydroxylation and oxidation reactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ethynyl and trimethylsilyl groups can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
相似化合物的比较
Similar Compounds
- Ethynyltrimethylsilane
- 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
- 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Uniqueness
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol is unique due to its combination of a bicyclohexane structure with an ethynyltrimethylsilyl group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
89267-79-8 |
|---|---|
分子式 |
C17H30OSi |
分子量 |
278.5 g/mol |
IUPAC 名称 |
1-[1-(2-trimethylsilylethynyl)cyclohexyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H30OSi/c1-19(2,3)15-14-16(10-6-4-7-11-16)17(18)12-8-5-9-13-17/h18H,4-13H2,1-3H3 |
InChI 键 |
SRLODRPPSHXFQO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1(CCCCC1)C2(CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)







